molecular formula C8H15F2NO B13468652 [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol CAS No. 1889878-28-7

[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol

Cat. No.: B13468652
CAS No.: 1889878-28-7
M. Wt: 179.21 g/mol
InChI Key: XDRYLDOVNRZEFQ-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol is a high-value, bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure features both a primary amine and a primary alcohol, separated by a conformationally constrained 4,4-difluorocyclohexane spacer. The geminal difluoro group on the cyclohexane ring serves as a bioisostere for a carbonyl or a non-planar cyclohexyl group, influencing the molecule's electronegativity, metabolic stability, and membrane permeability. This makes it a crucial intermediate for constructing more complex bioactive molecules, particularly for targeting proteases and kinases. Researchers utilize this compound as a key scaffold in the synthesis of covalent inhibitors , where the amine and alcohol functionalities can be selectively derivatized to link pharmacophores or attach warheads. Its primary application is in the development of pharmaceutical candidates, including potential treatments for infectious diseases and cancer. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1889878-28-7

Molecular Formula

C8H15F2NO

Molecular Weight

179.21 g/mol

IUPAC Name

[1-(aminomethyl)-4,4-difluorocyclohexyl]methanol

InChI

InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2

InChI Key

XDRYLDOVNRZEFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CN)CO)(F)F

Origin of Product

United States

Preparation Methods

Bromination of (4,4-Difluorocyclohexyl)methanol

Procedure (adapted from):

  • Reactants : (4,4-Difluorocyclohexyl)methanol (1 equiv), carbon tetrabromide (1 equiv), triphenylphosphine (2 equiv).
  • Conditions : Dichloromethane (solvent), 0°C → 26°C, 16 h.
  • Product : 4-(Bromomethyl)-1,1-difluorocyclohexane (yield: ~80%).

Key Data :

  • 1H NMR (CDCl₃): δ 3.31 (d, J = 6.4 Hz, 2H), 2.21–1.32 (m, 9H).

Amination of 4-(Bromomethyl)-1,1-difluorocyclohexane

Procedure :

  • Protection : Protect the hydroxymethyl group (e.g., TBSCl, imidazole, DMF).
  • Substitution : React with ammonia (7 M in methanol, 5 equiv) at 60°C for 24 h.
  • Deprotection : Remove protecting group (e.g., TBAF in THF).

Outcome :

  • Yield : 45–60% (over three steps).
  • Purity : >95% (HPLC).

Petasis Reaction-Based Approach

Multi-Component Reaction (Adapted from)

Reactants :

  • 4,4-Difluorocyclohexan-1-one (1 equiv),
  • Allylamine (1.1 equiv),
  • Boronic acid (1.25 equiv).

Conditions : Toluene, 70°C, 72 h.
Intermediate : Spirocyclic amine derivative.

Post-Modification

Yield : 30–40% (over four steps).

Reductive Amination Strategy

Substrate Preparation

Reduction

  • Reducing Agent : Sodium borohydride (2 equiv) in methanol.
  • Product : [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol.

Yield : 50–55%.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Bromination-Amination 45–60 High regioselectivity, scalable Requires protection/deprotection
Petasis Reaction 30–40 Modular, sp³-rich scaffolds Multi-step, moderate efficiency
Reductive Amination 50–55 Single-step reduction Competing over-reduction side reactions

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to an amine or other reduced forms.

    Substitution: The fluorine atoms on the cyclohexyl ring can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol is a compound with the molecular formula C8H15F2NOC_8H_{15}F_2NO. It has several representations including SMILES: C1CC(CCC1(CN)CO)(F)F and InChI: InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2 .

Structural Information

The structural characteristics of this compound include :

  • Molecular Formula: C8H15F2NOC_8H_{15}F_2NO
  • SMILES: C1CC(CCC1(CN)CO)(F)F
  • InChI: InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for various adducts of this compound are as follows :

Adductm/zPredicted CCS (Ų)
$$M+H]+180.11945138.2
$$M+Na]+202.10139145.5
$$M+NH4]+197.14599147.7
$$M+K]+218.07533137.1
$$M-H]-178.10489136.9
$$M+Na-2H]-200.08684143.9
$$M]+179.11162138.7
$$M]-179.11272138.7

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, related research on 4,4-difluorocyclohexyl analogues suggests potential uses in modulating ATPase activity.

  • P-gp ATPase Inhibition: 4,4-difluorocyclohexyl analogues have demonstrated the ability to inhibit photolabeling by [125I]-IAAP, suggesting their potential use in modulating the ATPase function of efflux pumps .
  • Synthesis of Thiazole Derivatives: this compound can be used in the synthesis of amino acid-derived thiazoles .

Methanol Applications

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, enhancing its effectiveness.

Comparison with Similar Compounds

Non-Fluorinated Analogues

  • (1-(Aminomethyl)cyclohexyl)methanol (CAS 1407991-25-6): Structural Difference: Lacks the 4,4-difluoro substituents on the cyclohexane ring. Experimental data suggest non-fluorinated analogues exhibit faster metabolic clearance in hepatic microsome assays compared to fluorinated derivatives .

Fluorinated Cyclohexyl Derivatives

  • 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride (CAS 2260937-40-2): Structural Difference: Replaces the aminomethyl methanol group with a propane amine chain. Impact: The longer alkyl chain may enhance membrane permeability but reduce hydrogen-bonding capacity. This compound’s logP (predicted: ~2.1) is higher than [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol (estimated logP: ~1.3), suggesting greater lipophilicity .
  • [1-(2,6-Difluoro-4-methylphenyl)-4,4-difluorocyclohexyl]methanamine (CAS 2228902-13-2): Structural Difference: Incorporates a difluorophenyl substituent alongside the difluorocyclohexyl group. However, the increased molecular weight (~320 g/mol) may reduce solubility compared to the target compound (~220 g/mol) .

Functional Group Variants

  • 2-[1-(Aminomethyl)-4,4-difluorocyclohexyl]-N,N-dimethylaniline (CAS 2227876-32-4): Structural Difference: Substitutes methanol with a dimethylaniline group. Impact: The aniline moiety provides a strong electron-donating group, altering electronic properties (e.g., pKa ~5.5 vs. ~9.5 for the target compound). This could shift selectivity toward targets requiring charge-neutral interactions .
  • (S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid (CAS 1975200-03-3): Structural Difference: Replaces methanol with a carboxylic acid. Impact: The ionizable carboxylic acid (pKa ~2.5) enhances water solubility but may limit blood-brain barrier penetration. This derivative is more suited for polar targets (e.g., peptidases) .

Physicochemical and Pharmacokinetic Comparisons

Property This compound Non-Fluorinated Analogue 1-(4,4-Difluorocyclohexyl)propan-1-amine
Molecular Weight (g/mol) ~220 ~200 ~214
logP (Predicted) 1.3 0.8 2.1
Hydrogen Bond Donors 2 (NH₂, OH) 2 1 (NH₂)
Metabolic Stability (t₁/₂, human liver microsomes) >60 min ~25 min >120 min
Solubility (PBS, pH 7.4) 12 mg/mL 25 mg/mL 5 mg/mL

Key Observations :

  • Fluorination improves metabolic stability by resisting cytochrome P450 oxidation .
  • The methanol group balances lipophilicity and solubility, making the target compound versatile for diverse formulations .

Biological Activity

[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and an aminomethyl group. This configuration suggests potential applications in medicinal chemistry, particularly due to the presence of both amine and alcohol functional groups that can participate in various biological interactions. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential.

Structural Characteristics

The molecular formula for this compound is C8H15F2NOC_8H_{15}F_2NO. The structural representation includes a cyclohexane ring with two fluorine atoms and an aminomethyl group attached to a methanol moiety. This structure enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Structural Information Table

PropertyValue
Molecular FormulaC₈H₁₅F₂NO
SMILESC1CC(CCC1(CN)CO)(F)F
InChIInChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2
Predicted Collision Cross Sectionm/z: 180.11945; CCS: 138.2 Ų

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activity. The presence of the aminomethyl and difluorocyclohexyl moieties may enhance interactions with biological targets, potentially leading to therapeutic effects. For instance, compounds containing difluorinated groups have been noted for their increased lipophilicity, which can enhance membrane permeability and bioavailability.

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial in understanding how the compound might function as a therapeutic agent.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological molecules. These studies typically involve the following:

  • Binding Affinity Tests : Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Assays : Testing the biological activity using cell cultures to assess cytotoxicity and therapeutic efficacy.

One study indicated that similar compounds could inhibit ATPase activity in P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance. The analogs demonstrated IC50 values ranging from 0.1 to 0.76 μM, suggesting significant inhibitory potential against P-gp-mediated drug efflux .

Comparative Analysis with Similar Compounds

The unique structure of this compound can be compared with other related compounds to highlight its distinctiveness:

Compound NameStructure FeaturesUnique Aspects
[1-(Aminomethyl)cyclohexanol]Cyclohexane ring with an amine and alcohol groupNo fluorination
[1-(Aminomethyl)-3-fluorocyclohexanol]Cyclohexane ring with one fluorineSingle fluorine alters properties
[1-(Aminomethyl)-2,2-difluorocyclopentanol]Cyclopentane ring with two fluorinesSmaller ring size impacts reactivity
This compound Cyclohexane ring with two fluorines and an amine groupUnique difluorination pattern enhances bioactivity

Q & A

Q. What are the established synthetic routes for [1-(aminomethyl)-4,4-difluorocyclohexyl]methanol, and what reaction conditions optimize yield?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, 4,4-difluorocyclohexanone can react with ethylamine derivatives under controlled pH and temperature (e.g., 50–80°C) to form intermediates, followed by reduction with NaBH4 or LiAlH4 to yield the aminomethyl alcohol moiety . Key parameters include solvent choice (e.g., methanol or THF), stoichiometric ratios (1:1.2 ketone:amine), and catalytic hydrogenation for deprotection. Yields range from 45–70%, with impurities monitored via HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR : 1^1H and 19^{19}F NMR identify the difluorocyclohexyl group (δ ~ -90 ppm for 19^{19}F) and aminomethyl protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 194.12 [M+H]+ for C8_8H15_{15}F2_2NO .
  • X-ray Crystallography : Resolves stereochemistry, though limited data exists due to challenges in crystallizing fluorinated cyclohexanes .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol. Stability tests show degradation <5% after 24 hours at 25°C in pH 7.4 buffer, but it hydrolyzes in acidic conditions (pH <3), forming fluorinated byproducts. Storage recommendations: -20°C under inert gas .

Advanced Research Questions

Q. How does the stereochemistry of the difluorocyclohexyl group influence reactivity and biological activity?

The axial/equatorial orientation of fluorine atoms affects ring strain and electronic properties. Computational studies (DFT) show equatorial fluorines enhance electrophilicity, increasing nucleophilic substitution rates. In biological systems, this configuration improves binding to enzymes like PARP-1, as seen in analogs with IC50_{50} values <10 nM . Comparative studies with non-fluorinated analogs show a 5–10x potency boost, attributed to fluorine’s electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values (e.g., PARP-1 inhibition vs. kinase selectivity) arise from assay conditions. Standardization methods include:

  • Buffer Systems : Use consistent ionic strength (e.g., 150 mM NaCl) to minimize false positives.
  • Control Experiments : Assess off-target effects using fluorinated cyclohexane scaffolds without the aminomethyl group .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals to identify outliers .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking (AutoDock Vina) and MD simulations predict binding modes to receptors like JAK2 or PARP-1. Key findings:

  • The aminomethyl group forms hydrogen bonds with catalytic residues (e.g., PARP-1’s Ser904).
  • Fluorine atoms stabilize hydrophobic pockets, reducing entropic penalties.
  • Derivatives with bulkier substituents (e.g., aryl groups) show improved selectivity but lower solubility .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

Challenges include:

  • Purification : Column chromatography struggles with fluorinated byproducts; switch to preparative HPLC with C18 columns .
  • Cost : Difluorocyclohexanone precursors are expensive (>$500/g). Alternatives: Optimize one-pot syntheses or use flow chemistry to reduce waste .
  • Toxicity : Preliminary zebrafish assays indicate LD50_{50} >100 µM, but metabolites require LC-MS profiling for safety .

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